molecular formula C6H9N3O3 B2596199 2-(Prop-2-ynylcarbamoylamino)oxyacetamide CAS No. 1878588-92-1

2-(Prop-2-ynylcarbamoylamino)oxyacetamide

Cat. No.: B2596199
CAS No.: 1878588-92-1
M. Wt: 171.156
InChI Key: IAICTYXIOQSILK-UHFFFAOYSA-N
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Description

2-(Prop-2-ynylcarbamoylamino)oxyacetamide is a chemical compound with the molecular formula C6H9N3O3 and a molecular weight of 171.156 g/mol.

Preparation Methods

The synthesis of 2-(Prop-2-ynylcarbamoylamino)oxyacetamide typically involves the reaction of prop-2-ynylamine with isochromadiones . The reaction is carried out in non-polar solvents, leading to the formation of N-prop-2-ynylbenzamide-2-acetic acid and N-prop-2-ynylhomophthalimide as intermediate products

Chemical Reactions Analysis

2-(Prop-2-ynylcarbamoylamino)oxyacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include tetrathiomolybdate for selective deprotection of prop-2-ynyl esters . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

For example, the reaction of prop-2-ynylamine with isochromadiones has been explored for the formation of amides, which have been screened for anticonvulsant and antibacterial properties . Although these compounds were found to have no significant activity, the research highlights the potential for further exploration of similar compounds.

Mechanism of Action

The mechanism of action of 2-(Prop-2-ynylcarbamoylamino)oxyacetamide is not well-documented in the literature. it is likely that the compound interacts with specific molecular targets and pathways, similar to other carbamate derivatives. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

2-(Prop-2-ynylcarbamoylamino)oxyacetamide can be compared with other similar compounds, such as 2-iodo-N-(prop-2-yn-1-yl)acetamide . These compounds share structural similarities but may differ in their chemical properties and potential applications. The uniqueness of this compound lies in its specific structure and the potential for diverse chemical reactions and applications.

Properties

IUPAC Name

2-(prop-2-ynylcarbamoylamino)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-2-3-8-6(11)9-12-4-5(7)10/h1H,3-4H2,(H2,7,10)(H2,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAICTYXIOQSILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)NOCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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